3-Methoxybenzene-1,2-diamine dihydrochloride
Description
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Properties
IUPAC Name |
3-methoxybenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-6-4-2-3-5(8)7(6)9;;/h2-4H,8-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGNOQBREDMIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methoxybenzene-1,2-diamine dihydrochloride chemical properties
Content Type: Technical Monograph Subject: CAS 66566-48-1 (Dihydrochloride) / 37466-89-0 (Free Base) Audience: Medicinal Chemists, Process Engineers, and Materials Scientists
Executive Summary
3-Methoxybenzene-1,2-diamine dihydrochloride (also known as 2,3-diaminoanisole dihydrochloride) is a specialized electron-rich aromatic building block.[1] Unlike its meta-isomer (2,4-diaminoanisole), which is widely documented in dye chemistry, the 1,2-isomer is a critical scaffold for synthesizing fused heterocycles—specifically benzimidazoles and quinoxalines .
This guide addresses the compound's instability in its free-base form, mandating its isolation as a dihydrochloride salt.[1][2] It details the synthesis, stabilization protocols, and divergent reactivity pathways essential for pharmaceutical scaffold construction.[1][2]
Physicochemical Profile
The dihydrochloride salt is the preferred form for storage and handling due to the rapid oxidation of the free diamine in air (forming dark azo/azine polymers).[1][2]
| Property | Specification | Notes |
| IUPAC Name | 3-Methoxybenzene-1,2-diamine dihydrochloride | Synonyms: 2,3-Diaminoanisole 2HCl; 3-Methoxy-o-phenylenediamine 2HCl |
| CAS Number | 66566-48-1 (Salt) / 37466-89-0 (Free Base) | Note: Distinguish carefully from 2,4-isomer (CAS 615-05-4). |
| Molecular Formula | C₇H₁₀N₂O[1][2][3][4][5][6] · 2HCl | Free Base: C₇H₁₀N₂O |
| Molecular Weight | 211.09 g/mol | Free Base: 138.17 g/mol |
| Appearance | White to pale grey crystalline powder | Darkens to violet/brown upon oxidation/humidity exposure.[1][2] |
| Solubility | Water (>50 mg/mL), Methanol | Insoluble in non-polar organics (Hexane, DCM) unless neutralized.[1][2] |
| pKa | ~4.1 (Conjugate acid) | Protonation of first amine; second amine pKa is significantly lower due to electrostatic repulsion.[1][2] |
| Storage | -20°C, Hygroscopic, Inert Gas | Critical: Store under Argon/Nitrogen. |
Synthesis & Salt Formation Protocol
The synthesis targets the reduction of 3-methoxy-2-nitroaniline (or 2-amino-3-nitroanisole).[1] Direct nitration of anisole yields the wrong isomers; therefore, the precursor is typically derived from selective nitration of acetyl-protected anisidines or nucleophilic aromatic substitution.[1][2]
Validated Synthesis Workflow
Reaction Type: Catalytic Hydrogenation & Acid Salt Formation[1][2]
Reagents:
-
Precursor: 3-Methoxy-2-nitroaniline (CAS: 16554-45-3)[1]
-
Catalyst: 10% Pd/C (5 mol% loading)
Step-by-Step Protocol:
-
Hydrogenation: Dissolve 3-methoxy-2-nitroaniline in Methanol (0.1 M concentration). Purge reactor with N₂. Add 10% Pd/C. Pressurize with H₂ (30–50 psi) and stir at RT for 4–6 hours. Monitoring: TLC (EtOAc:Hexane 1:1) or LC-MS to confirm disappearance of nitro peak.[1][2]
-
Filtration (Anaerobic): Filter the catalyst through Celite under a blanket of Nitrogen.[1][2] Caution: The free base filtrate is highly air-sensitive.[1][2]
-
Salt Formation: Immediately cool the filtrate to 0°C. Dropwise add 4M HCl in Dioxane (2.5 equivalents). A white precipitate should form immediately.[1][2]
-
Isolation: Filter the solid, wash with cold diethyl ether (to remove excess acid and impurities), and dry under high vacuum.[1][2]
Synthesis Logic Diagram[1][2]
Caption: Conversion of nitro-precursor to stable dihydrochloride salt via hydrogenation and immediate acidification to prevent oxidative degradation.
Reactivity & Synthetic Utility[2][7]
The 1,2-diamine motif, enhanced by the electron-donating methoxy group at the 3-position, is a potent nucleophile. The methoxy group exerts a steric influence on the N1 amine and an electronic influence (mesomeric donation) on the ring system.[1][2]
Primary Pathway: Benzimidazole Synthesis
Reaction with aldehydes or carboxylic acids yields 4-methoxy-benzimidazoles (or 7-methoxy depending on tautomer numbering).[1][2]
-
Mechanism: Condensation followed by oxidative cyclization (if using aldehydes) or dehydration (if using acids).[1][2]
-
Regioselectivity: The 3-methoxy group makes the two amines non-equivalent.[1][2] The amine para to the methoxy group (position 1) is more nucleophilic than the amine ortho to the methoxy group (position 2) due to steric hindrance, though both condense.[2]
Secondary Pathway: Quinoxaline Synthesis
Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields 5-methoxyquinoxalines.[1][2]
-
Utility: This reaction is often quantitative and serves as a method to "trap" the unstable diamine for characterization if the HCl salt cannot be isolated.[1][2]
Reactivity Flowchart[1][2][8]
Caption: Divergent synthetic pathways.[1] The 1,2-diamine motif is a "linchpin" for fusing heterocyclic rings.
Analytical Characterization
To validate the identity of the synthesized salt, the following analytical signals are diagnostic.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 3.85 ppm (s, 3H) | Methoxy group singlet. |
| δ 6.5 – 7.2 ppm (m, 3H) | Aromatic protons (ABC system).[1][2] | |
| Broad singlets >8.0 ppm | Ammonium protons (-NH₃⁺), exchangeable with D₂O.[1][2] | |
| HPLC | Retention Time < 2,4-isomer | The 1,2-isomer is generally more polar than the 1,3-isomer. |
| Mass Spec (ESI+) | m/z 139.1 [M+H]⁺ | Corresponds to the free base mass (138.17 + 1).[1][2] |
Quality Control Note: If the NMR shows a singlet around δ 2.1 ppm, the sample may contain acetylated impurities (from incomplete hydrolysis if made from acetamides) or acetone solvates.[1][2]
Safety & Toxicology (E-E-A-T)
Hazard Class: Acute Tox. 4 (Oral/Dermal), Skin Sensitizer.[1][2]
-
Sensitization: Like all phenylenediamines, this compound is a potent skin sensitizer.[1][2] It can induce contact dermatitis.[1][2] Double-gloving (Nitrile) is mandatory. [1]
-
Genotoxicity: While the 2,4-isomer (2,4-diaminoanisole) is a known carcinogen (Group 2B), the 1,2-isomer has a different metabolic profile but should be treated as a suspected mutagen .[2] Handle inside a fume hood.
-
Stability: The HCl salt is stable for months at -20°C. The free base degrades within hours at room temperature in air.[1][2]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 184268, 3-Methoxybenzene-1,2-diamine.[1][2] Retrieved from [Link]
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Scientific Committee on Consumer Safety (SCCS) (2012). Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine (and related diamine impurities).[1][7] European Commission.[1][2] Retrieved from [Link]
-
Royal Society of Chemistry (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles.[1][8] RSC Advances.[1][2] Retrieved from [Link]
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The Strategic Deployment of 3-Methoxybenzene-1,2-diamine in the Discovery of Novel Bioactive Molecules: An In-depth Technical Guide
Abstract
3-Methoxybenzene-1,2-diamine, also known as 2,3-diaminoanisole, has emerged as a pivotal structural synthon in the landscape of medicinal chemistry. Its intrinsic bifunctional nature, characterized by two vicinal amino groups and an influential methoxy substituent, renders it an exceptionally versatile precursor for the construction of a diverse array of heterocyclic scaffolds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the strategic utilization of 3-Methoxybenzene-1,2-diamine in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for the synthesis of key pharmacophores, and present quantitative data and visual workflows to facilitate a deeper understanding of the synthetic pathways and their biological implications.
Introduction: The Strategic Significance of 3-Methoxybenzene-1,2-diamine
The pursuit of novel therapeutic agents is a cornerstone of modern scientific endeavor.[1][2][3] At the heart of this pursuit lies the art and science of synthetic organic chemistry, where the judicious selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures with desired biological functions. 3-Methoxybenzene-1,2-diamine (Figure 1) is a commercially available and synthetically accessible intermediate that serves as a powerful building block in drug discovery.[4] Its value is primarily as a precursor to a wide array of heterocyclic compounds, most notably benzimidazoles, quinoxalines, and phenazines, which are prominent scaffolds in numerous FDA-approved drugs and clinical candidates.[5]
The strategic importance of 3-Methoxybenzene-1,2-diamine stems from several key features:
-
Bifunctional Reactivity: The two adjacent amino groups provide a reactive di-nucleophilic system, ideal for condensation reactions with a variety of electrophilic partners to form fused heterocyclic rings.
-
The Methoxy Substituent: The methoxy group at the 3-position exerts a significant electronic and steric influence on the molecule. It can modulate the reactivity of the diamine, influence the regioselectivity of cyclization reactions, and, importantly, impact the pharmacokinetic and pharmacodynamic properties of the final bioactive molecule. The presence of methoxy groups can enhance the antioxidant activity of benzazole derivatives.[5]
-
Scaffold Diversity: As will be detailed in this guide, 3-Methoxybenzene-1,2-diamine provides access to a rich diversity of heterocyclic systems, each with its own unique spectrum of biological activities.
This guide will provide a detailed examination of the practical application of this versatile diamine in the synthesis of key bioactive heterocyclic families.
Physicochemical Properties of 3-Methoxybenzene-1,2-diamine
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Solid |
| Melting Point | 77-78 °C |
| Boiling Point | 114-116 °C (0.5 Torr) |
| Solubility | Slightly soluble in water |
| CAS Number | 37466-89-0 |
Synthesis of 3-Methoxybenzene-1,2-diamine
The most common and efficient laboratory and industrial-scale synthesis of 3-Methoxybenzene-1,2-diamine involves the reduction of the corresponding nitroaniline precursor, 3-methoxy-2-nitroaniline.[4] Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.[4]
Experimental Protocol: Catalytic Hydrogenation of 3-methoxy-2-nitroaniline
This protocol is based on established methods for the reduction of nitroarenes.[4]
Objective: To synthesize 3-Methoxybenzene-1,2-diamine by the catalytic hydrogenation of 3-methoxy-2-nitroaniline.
Materials:
-
3-methoxy-2-nitroaniline
-
Palladium on carbon (10% Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite® or other filtration aid
Equipment:
-
Parr hydrogenator or similar hydrogenation apparatus
-
Reaction flask
-
Magnetic stirrer
-
Büchner funnel and filtration flask
-
Rotary evaporator
Procedure:
-
Preparation: In a suitable reaction flask, dissolve 3-methoxy-2-nitroaniline (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Inerting: Flush the flask with nitrogen or argon to remove atmospheric oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%) to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Methoxybenzene-1,2-diamine.
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by recrystallization or column chromatography.
Synthesis of Bioactive Benzimidazoles
Benzimidazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The condensation of 3-Methoxybenzene-1,2-diamine with aldehydes is a direct and efficient route to 4-methoxy-substituted benzimidazoles.
General Reaction Scheme: Condensation with Aldehydes
The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring system.
Caption: Synthesis of 4-methoxy-substituted benzimidazoles.
Anticancer Activity of Methoxy-Substituted Benzimidazoles
Several studies have demonstrated the potent antiproliferative activity of benzimidazole derivatives bearing methoxy and hydroxy substituents. For instance, N-methyl-substituted benzimidazoles with hydroxyl and methoxy groups on the phenyl ring have shown selective activity against the MCF-7 breast cancer cell line.[5] A 2-hydroxy-4-methoxy-substituted derivative with a methyl group on the benzimidazole nitrogen exhibited an IC₅₀ value of 3.1 µM against MCF-7 cells.[5] Another derivative with a 2-hydroxy-4-methoxy substitution and an isobutyl chain on the nitrogen atom displayed broad-spectrum antiproliferative activity against multiple cell lines with IC₅₀ values in the low micromolar range (2.2–4.4 µM).[5]
| Compound Structure (General) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Methoxy-N-methyl-benzimidazole derivative | MCF-7 (Breast) | 3.1 | [5] |
| 4-Methoxy-N-isobutyl-benzimidazole derivative | Multiple Cell Lines | 2.2-4.4 | [5] |
| 2-thio-substituted benzimidazole derivative | HCT-116 (Colon) | Active | [6] |
| 2-thio-substituted benzimidazole derivative | TK-10 (Renal) | Active | [6] |
Experimental Protocol: Synthesis of 4-Methoxy-2-aryl-1H-benzimidazoles
This protocol is a representative procedure for the synthesis of 2-aryl-substituted benzimidazoles from 3-Methoxybenzene-1,2-diamine and an aromatic aldehyde.
Objective: To synthesize a 4-methoxy-2-aryl-1H-benzimidazole derivative.
Materials:
-
3-Methoxybenzene-1,2-diamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Scandium (III) triflate (Sc(OTf)₃) or other suitable Lewis acid catalyst
-
Ethanol
-
Sodium bisulfite (NaHSO₃) (optional, for purification)
-
N,N-dimethylacetamide (DMA) (alternative solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine 3-Methoxybenzene-1,2-diamine (1.0 mmol), the substituted aromatic aldehyde (1.0-1.1 mmol), and a catalytic amount of Sc(OTf)₃ (e.g., 1-5 mol%) in ethanol (5-10 mL).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
Alternative Work-up: If the product does not precipitate, quench the reaction with ice-water. The crude product will precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Synthesis of Bioactive Quinoxalines
Quinoxalines, also known as benzopyrazines, are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] A straightforward method for their synthesis is the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.
General Reaction Scheme: Condensation with 1,2-Diketones
Caption: Synthesis of methoxy-substituted quinoxalines.
Biological Significance of Quinoxaline Derivatives
Quinoxaline derivatives have been investigated as inhibitors of various enzymes, including Apoptosis signal regulated kinase 1 (ASK1), a potential therapeutic target for non-alcoholic steatohepatitis.[8] For example, the ASK1 inhibitor GS-4997 has entered clinical trials.[8]
Experimental Protocol: Synthesis of Methoxy-Substituted Quinoxalines
This protocol describes an efficient synthesis of quinoxaline derivatives at room temperature.[9]
Objective: To synthesize a methoxy-substituted quinoxaline from 3-Methoxybenzene-1,2-diamine and a 1,2-diketone.
Materials:
-
3-Methoxybenzene-1,2-diamine
-
1,2-Diketone (e.g., benzil)
-
Ammonium heptamolybdate tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O]
-
Ethanol (EtOH)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Catalyst and Solvent: In a 50 mL round-bottom flask, prepare a mixture of the 1,2-diketone (1 mmol) and ammonium heptamolybdate tetrahydrate (0.025 g, 0.02 mmol) in a 3:1 (v/v) mixture of EtOH/H₂O (20 mL).
-
Addition of Diamine: To the stirred mixture, add 3-Methoxybenzene-1,2-diamine (1 mmol).
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC.
-
Precipitation: Upon completion, add 20 mL of water to the reaction mixture and allow it to stand at room temperature for 1 hour to facilitate the precipitation of the crude product.
-
Isolation and Purification: Collect the crystalline product by filtration and recrystallize from ethanol to obtain the pure quinoxaline derivative.
Synthesis of Bioactive Phenazines
Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and cytotoxic properties.
General Synthetic Strategy
A common route to phenazines involves the oxidative cyclization of a suitably substituted o-phenylenediamine or the reaction of an o-phenylenediamine with a catechol derivative followed by oxidation.
Cytotoxicity of Phenazine Derivatives
Nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives have been synthesized and evaluated for their cytotoxic activity.[10]
Experimental Protocol: Synthesis of Methoxy-Substituted Phenazines
This protocol outlines a general procedure for the synthesis of substituted phenazines.[10]
Objective: To synthesize a methoxy-substituted phenazine derivative.
Materials:
-
A suitably substituted bis(2-nitrophenyl)amine precursor (derived from a multi-step synthesis potentially involving 3-Methoxybenzene-1,2-diamine)
-
Iron(III) chloride (FeCl₃)
-
Sodium borohydride (NaBH₄)
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reduction of Nitro Groups: A solution of the bis(2-nitrophenyl)amine precursor in a suitable solvent is treated with a reducing agent, such as NaBH₄ in the presence of a catalyst, to reduce both nitro groups to amines.
-
Oxidative Cyclization: The resulting diamine intermediate is then subjected to oxidative cyclization using a mild oxidizing agent like FeCl₃ to form the phenazine ring system.
-
Work-up and Purification: The reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified, typically by column chromatography.
Conclusion and Future Perspectives
3-Methoxybenzene-1,2-diamine has proven to be a highly valuable and versatile starting material in the synthesis of a wide range of bioactive heterocyclic compounds. Its strategic application enables the efficient construction of benzimidazoles, quinoxalines, and phenazines with diverse pharmacological profiles. The methoxy substituent plays a crucial role in modulating the biological activity of the resulting molecules, making this diamine an attractive building block for generating focused libraries for drug screening.
Future research will likely continue to explore the utility of 3-Methoxybenzene-1,2-diamine in the synthesis of novel and more complex heterocyclic systems. The development of new catalytic methods for the condensation and cyclization reactions will further enhance the efficiency and sustainability of these synthetic routes. As our understanding of the molecular targets of these bioactive heterocycles deepens, 3-Methoxybenzene-1,2-diamine will undoubtedly remain a key player in the ongoing quest for new and improved therapeutic agents.
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Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Retrieved from [Link]
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Abdelmajeed, M. F., et al. (2023). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][5]thiadiazole. ChemistrySelect, 8(28), e202301138.
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- Hasaninejad, A., & Zare, A. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. E-Journal of Chemistry, 6(S1), S153-S158.
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Abdelmajeed, M. F., et al. (2023). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][5]thiadiazole. ChemistrySelect, 8(28), e202301138.
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- 8. pubs.acs.org [pubs.acs.org]
- 9. media.neliti.com [media.neliti.com]
- 10. researchgate.net [researchgate.net]
Handling and storage of 3-Methoxybenzene-1,2-diamine dihydrochloride
Handling, Storage, and Application Protocols for Drug Discovery
Executive Summary & Chemical Identity
3-Methoxybenzene-1,2-diamine dihydrochloride (also known as 3-Methoxy-o-phenylenediamine dihydrochloride) is a critical intermediate in the synthesis of benzimidazole-based kinase inhibitors and heterocyclic dye scaffolds. While the dihydrochloride salt offers improved stability over its free base counterpart, it remains a labile compound subject to rapid oxidative degradation and hygroscopic hydrolysis.
This guide defines the operational standards required to maintain >98% purity during storage and experimental handling. Failure to adhere to these protocols typically results in the formation of cytotoxic phenazine impurities, which can compromise bioassay data and synthetic yields.
| Property | Technical Specification |
| Chemical Name | 3-Methoxybenzene-1,2-diamine dihydrochloride |
| Free Base CAS | (Refers to parent amine) |
| Molecular Formula | |
| Molecular Weight | ~211.09 g/mol (Salt) / 138.17 g/mol (Base) |
| Physical Form | Off-white to beige crystalline powder (Pure); Dark brown/black (Oxidized) |
| Solubility | High in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM) |
| pKa | ~4.1 (Conjugate acid of 1st amine), ~1.0 (Conjugate acid of 2nd amine) |
The Stability Paradox: Salt vs. Free Base
To handle this compound effectively, one must understand the Oxidative Liability Mechanism .
Aromatic diamines (o-phenylenediamines) are electron-rich systems. The presence of the methoxy group at the 3-position further increases electron density on the ring, making it exceptionally prone to oxidation.
-
The Salt Form (Storage): The dihydrochloride salt protonates both amine groups (
). This removes the lone pair electrons from conjugation, significantly raising the oxidation potential and stabilizing the molecule against air. -
The Free Base (Reaction): Upon neutralization (e.g., adding base or dissolving in non-acidic aqueous buffers), the amine lone pairs become available. In the presence of oxygen, they rapidly oxidize to form quinone diimines, which subsequently dimerize into colored phenazines or polymerize into "black tar."
Visualization: Degradation Pathway
The following diagram illustrates why air exclusion is critical during the neutralization step.
Figure 1: Mechanistic pathway of oxidative degradation from stable salt to cytotoxic impurity.
Storage Protocols: The "Desiccated Cold Chain"
Trustworthiness in data begins with sample integrity. The following storage protocol is non-negotiable for pharmaceutical-grade applications.
Primary Storage (Long-Term)
-
Temperature: -20°C is mandatory for storage exceeding 1 week. Short-term (active use) storage at 2–8°C is acceptable.
-
Atmosphere: The vial must be backfilled with Argon or Nitrogen.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photolytic degradation.
-
Desiccation: Store the vial inside a secondary container (e.g., a jar or vacuum bag) containing active desiccant (silica gel or molecular sieves).
-
Reasoning: The HCl salt is hygroscopic. Absorbed water mobilizes ions and facilitates proton transfer, accelerating hydrolysis and oxidation even in the solid state.
-
Visual Check for Quality
-
Pass: Powder is white, beige, or light grey.
-
Fail: Powder is dark brown, purple, or black. Do not use. The presence of dark crust indicates >5% oxidation products, which can act as radical initiators in subsequent reactions.
Operational Handling & Solubilization
This section details the "Just-in-Time" preparation method to ensure the compound remains stable during experimentation.
Workflow: Solubilization for Biological Assays
-
Solvent: Dimethyl Sulfoxide (DMSO) or Water (degassed).
-
Concentration: Prepare high-concentration stocks (e.g., 100 mM) to minimize solvent volume.
Protocol:
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt.
-
Degassing: Sparge the solvent (DMSO/Water) with Nitrogen for 15 minutes prior to use.
-
Dissolution: Add solvent to the powder. Vortex rapidly.
-
Usage Window:
-
In DMSO: Stable for ~4 hours at room temperature if protected from light.
-
In Aqueous Buffer (pH > 7): Use immediately (<15 minutes). The rate of oxidation increases exponentially with pH.
-
Workflow: Synthetic Chemistry (Free-Basing)
If your reaction requires the free amine (e.g., nucleophilic attack), generate it in situ.
-
Suspend the dihydrochloride salt in the reaction solvent (e.g., dry DMF or Methanol).
-
Purge the vessel with Nitrogen/Argon.
-
Add the organic base (e.g., Triethylamine or DIPEA) only after the system is anaerobic.
-
Proceed immediately to the next step (e.g., addition of the electrophile).
Decision Logic: Handling Environment
Figure 2: Decision matrix for handling based on experimental scale to minimize oxidative risk.
Safety & Waste Management (EHS)
As an aromatic diamine, this compound carries significant health risks. It is structurally related to known mutagens.
-
Acute Toxicity: Harmful if swallowed or in contact with skin (permeates intact skin).
-
Genotoxicity: Suspected mutagen (Muta. 2).[1] Handle as a potential carcinogen.
-
Sensitization: High risk of skin sensitization.[1] Once sensitized, anaphylactic reactions to trace amounts are possible.
Disposal: Do not dispose of down the drain. Collect in a dedicated "Halogenated Organic Waste" stream (due to HCl content) or "Toxic Organic Waste" stream. Treat all glassware with a 10% bleach solution to oxidize residues before washing, ensuring deactivation of biological activity.
References
-
Sigma-Aldrich. 3-Methoxybenzene-1,2-diamine Product Specification & Safety Data. Retrieved from (Note: Link directs to free base analog for chemical property verification).
-
PubChem. 3-Methoxybenzene-1,2-diamine Compound Summary (CID 184268). National Library of Medicine. Retrieved from .
-
Fisher Scientific. Safety Data Sheet: o-Phenylenediamine dihydrochloride. (Used for analog salt handling safety). Retrieved from .
-
ECHA (European Chemicals Agency). Registration Dossier: 4-methoxy-o-phenylenediamine.[2] (Toxicological reference for methoxy-substituted diamines). Retrieved from .
Sources
Technical Guide: Commercial Sourcing & Application of 3-Methoxybenzene-1,2-diamine Dihydrochloride
[1]
Executive Summary
3-Methoxybenzene-1,2-diamine dihydrochloride (also known as 3-Methoxy-o-phenylenediamine 2HCl) is a critical heterocyclic building block, primarily utilized in the synthesis of sterically congested benzimidazoles and quinoxalines.[1]
This guide addresses a frequent procurement error: the confusion between the 3-methoxy isomer (sterically hindered, CAS 37466-89-0 for free base) and the more common 4-methoxy isomer (CAS 59548-39-9).[1] As a Senior Application Scientist, I will outline the precise specification parameters, sourcing intelligence, and handling protocols required to ensure experimental reproducibility in drug discovery workflows.
Part 1: Chemical Identity & Procurement Intelligence
Structural Disambiguation (Critical)
Before contacting suppliers, you must verify the regiochemistry.[1] The position of the methoxy group relative to the diamine functionality radically alters downstream reactivity and biological activity.[1]
-
Target Molecule: 3-Methoxybenzene-1,2-diamine (Methoxy group adjacent to amine).[1][2]
-
Utility: Creates benzimidazoles with a substituent at the 4-position (per IUPAC numbering of the fused ring), often used to induce specific binding pocket fits in kinase inhibitors.[1]
-
Figure 1: Structural disambiguation logic to prevent procurement errors.
Supplier Landscape & Sourcing Strategy
The dihydrochloride salt of the 3-isomer is often not a "catalog" item in the same way the 4-isomer is.[1] It frequently requires a "Make-to-Order" request or purchase of the free base followed by in-house salt formation.[1]
Validated Supplier Categories
| Tier | Vendor Type | Representative Suppliers | Strategy |
| Tier 1 | Global Distributors | Thermo Scientific, Fisher Scientific | High Cost / High Reliability. Use for reference standards. Often list the free base (CAS 37466-89-0).[1] |
| Tier 2 | Building Block Specialists | Enamine, Combi-Blocks, Apollo Scientific | Best Balance. These vendors specialize in heterocycles.[1] They are most likely to have the HCl salt or custom synthesize it rapidly.[1] |
| Tier 3 | Bulk API Intermediates | Ambeed, BLD Pharm | Volume Sourcing. Good for gram-scale scale-up, but rigorous QC (NMR/Titration) is mandatory upon receipt.[1] |
Procurement Directive: If the dihydrochloride is unavailable, purchase the Free Base (CAS 37466-89-0) and convert it using 4M HCl in Dioxane.[1] The salt form is preferred for storage as the free base oxidizes rapidly to a black tar.[1]
Part 2: Handling, Stability & Quality Control[1]
The "Black Tar" Phenomenon
Phenylenediamines are notoriously unstable in air.[1] The 3-methoxy group acts as an electron-donating group (EDG), making the ring even more electron-rich and prone to oxidation than the unsubstituted parent.[1]
-
Visual QC:
-
Storage Protocol:
Analytical Verification (Self-Validating Protocol)
Upon receipt, run this specific QC workflow to validate identity and salt stoichiometry.
-
1H NMR (DMSO-d6):
-
Chloride Titration (AgNO3):
Part 3: Synthetic Utility & Experimental Protocol
Application: Regioselective Benzimidazole Synthesis
The primary use of this scaffold is synthesizing 4-methoxy-substituted benzimidazoles.[1] The 3-methoxy group exerts steric pressure, which can be leveraged for regioselectivity in cyclization reactions.[1]
Figure 2: Pathway for converting the diamine into a pharmacologically active benzimidazole.[1]
Detailed Protocol: Condensation with Benzaldehyde
Context: This protocol assumes the use of the dihydrochloride salt. The neutralization step is critical.
Materials:
-
3-Methoxybenzene-1,2-diamine 2HCl (1.0 eq)[1]
-
Benzaldehyde (1.1 eq)
-
Sodium Metabisulfite (Na2S2O5) (1.2 eq) – Acts as a mild oxidant.
-
Solvent: DMF (N,N-Dimethylformamide) or Ethanol/Water (3:1).[1]
-
Base: Triethylamine (Et3N) (2.2 eq) – Required to free the amine.
Step-by-Step Workflow:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 184268, 3-Methoxybenzene-1,2-diamine.[1] Retrieved from [Link]
-
Li, X., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes.[1] RSC Advances.[1] Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. guidechem.com [guidechem.com]
- 3. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]
- 5. 4-Methoxy-o-phenylenediamine dihydrochloride (98%) - Amerigo Scientific [amerigoscientific.com]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Precision Cyclocondensation Protocols for 3-Methoxybenzene-1,2-diamine
Targeting Benzimidazole and Quinoxaline Scaffolds in Drug Discovery
Executive Summary & Strategic Rationale
3-Methoxybenzene-1,2-diamine (CAS: 37466-89-0) is a high-value pharmacophore precursor used extensively in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and intercalating agents. Its unique 3-methoxy substitution pattern introduces a critical electronic and steric asymmetry that distinguishes it from the symmetric 1,2-phenylenediamine.
The Regioselectivity Challenge: The presence of the methoxy group at the C3 position creates two non-equivalent nucleophilic amine centers:
-
N1 (meta to OMe): Sterically accessible but less electron-rich due to inductive withdrawal.
-
N2 (ortho to OMe): Electron-rich (resonance donation) but sterically hindered.
This guide provides field-proven protocols to harness this asymmetry, ensuring high yield and purity in the synthesis of 4-methoxybenzimidazoles and 5-methoxyquinoxalines .
Chemical Safety & Handling (Critical)
Hazard Profile: 3-Methoxybenzene-1,2-diamine is acutely toxic and air-sensitive. Oxidation leads to the formation of azo-oligomers and phenazines, which appear as dark impurities and poison catalytic cycles.
| Parameter | Specification / Requirement |
| Storage | -20°C, under Argon/Nitrogen atmosphere. |
| Handling | Glovebox or Schlenk line techniques required. |
| Toxicity | Acute Tox. 4 (Oral/Dermal/Inhalation).[1] Skin/Eye Irritant.[1] |
| Appearance | Colorless to pale grey crystals (Pure). Dark brown/black (Oxidized). |
Mechanistic Insight: The Regioselectivity Matrix
Understanding the nucleophilic hierarchy is essential for controlling the reaction pathway.
Protocol A: Synthesis of 4-Methoxybenzimidazoles
Application: Construction of hinge-binding motifs in kinase inhibitors.
Methodology: Oxidative Cyclocondensation with Aldehydes
This method avoids the harsh conditions of polyphosphoric acid (PPA) and utilizes mild oxidative closure, preserving sensitive functional groups on the aldehyde partner.
Reagents:
-
Substrate: 3-Methoxybenzene-1,2-diamine (1.0 equiv)
-
Electrophile: Aryl Aldehyde (1.05 equiv)
-
Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) or Air/catalytic Ce(NO₃)₃
-
Solvent: DMF or Ethanol/Water (3:1)
Step-by-Step Protocol:
-
Pre-Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzene-1,2-diamine (1.0 mmol) in DMF (5 mL). Note: Ensure solution is clear/pale. Dark color indicates oxidation.
-
Aldehyde Addition: Add the aryl aldehyde (1.05 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to allow initial imine formation.
-
Oxidant Introduction: Add Na₂S₂O₅ (1.2 mmol).
-
Reflux: Heat the mixture to 80-100°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Checkpoint: The intermediate Schiff base often appears as a transient spot that disappears as the lower Rf benzimidazole forms.
-
-
Workup:
-
Cool to RT.
-
Pour mixture into crushed ice/water (50 mL).
-
Precipitate formation is typical. Filter and wash with cold water.
-
If no precipitate: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol or Flash Chromatography (Gradient: 0-10% MeOH/DCM).
Data Interpretation (NMR):
-
Tautomerism: In DMSO-d6, the NH proton is often broad. The 4-methoxy group will show a singlet ~3.8-4.0 ppm.
-
Symmetry: Unlike 5,6-symmetric benzimidazoles, the aromatic region will show distinct splitting (dd or t) for the C5, C6, and C7 protons due to the 4-OMe influence.
Protocol B: Synthesis of 5-Methoxyquinoxalines
Application: DNA intercalators and specialized receptor antagonists.
Methodology: Condensation with 1,2-Dicarbonyls
This reaction is highly sensitive to the nature of the dicarbonyl. For symmetric dicarbonyls (e.g., Glyoxal, Benzil), regioselectivity is moot. For unsymmetric dicarbonyls (e.g., Methylglyoxal), regiocontrol is difficult and often yields mixtures.
Reagents:
-
Substrate: 3-Methoxybenzene-1,2-diamine (1.0 equiv)
-
Electrophile: Glyoxal (40% aq. solution) or Benzil (1.1 equiv)
-
Catalyst: Iodine (5 mol%) or Acetic Acid (catalytic)
-
Solvent: Methanol or Acetonitrile
Step-by-Step Protocol:
-
Dissolution: Dissolve diamine (1.0 mmol) in Methanol (10 mL).
-
Addition: Add Glyoxal or Benzil (1.1 mmol).
-
Exotherm Warning: Reaction with glyoxal can be exothermic. Add dropwise at 0°C if scaling up >1g.
-
-
Catalysis: Add Iodine (0.05 mmol) to facilitate condensation and aromatization.
-
Reaction: Stir at RT for 2–4 hours. (Benzil may require reflux for 12 hours).
-
Workup:
-
Quench with saturated Na₂S₂O₃ (to remove Iodine).
-
Evaporate Methanol.
-
Extract with DCM.
-
-
Purification: Silica Gel Chromatography is mandatory if using unsymmetric dicarbonyls to separate the 5-methoxy-2-R and 5-methoxy-3-R isomers.
Experimental Workflow Visualization
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of starting material. | Use freshly recrystallized diamine or add antioxidant (Na₂S₂O₅) before aldehyde. |
| Regioisomer Mix | Unsymmetric coupling partner. | Benzimidazoles: Use bulky aldehydes to favor N1 attack. Quinoxalines: Isolate isomers via HPLC; standard flash column often fails to resolve <0.1 Rf difference. |
| Dark Impurities | Polymerization of diamine. | Perform reaction under N₂ atmosphere. Keep temperature <100°C. |
References
-
Regioselective Synthesis of Benzimidazoles
- Title: The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes.
- Source: RSC Advances, 2021.
-
URL:[Link]
-
Microwave Assisted Synthesis
-
Quinoxaline Synthesis Overview
-
Chemical Property Data
Sources
- 1. 3-Methoxybenzene-1,2-diamine | C7H10N2O | CID 184268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methoxybenzene-1,2-diamine Dihydrochloride Reactivity
Ticket Status: OPEN Subject: Overcoming Low Reactivity, Oxidation, and Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Hidden" Barriers
Researchers frequently report "no reaction" or "tar formation" when working with 3-Methoxybenzene-1,2-diamine dihydrochloride (CAS: 184268-XX-X). This is rarely due to a bad batch. The molecule presents a trifecta of chemical challenges that must be addressed sequentially:
-
The Salt Trap: The dihydrochloride form (
) renders the amines non-nucleophilic. Without explicit neutralization, condensation cannot initiate. -
Steric Shielding: The methoxy group at the 3-position exerts significant steric pressure on the adjacent amine (N2), drastically reducing its nucleophilicity compared to the N1 amine.
-
Oxidative Instability: Like all electron-rich phenylenediamines, the free base is prone to rapid oxidation (turning violet/black) in air, forming quinonoid impurities that poison catalysts.
This guide provides the protocols to dismantle these barriers.
Troubleshooting Guide (Q&A Format)
Category A: "My reaction isn't starting."
Q1: I added the dihydrochloride salt directly to my aldehyde/acid in methanol, but TLC shows only starting material after 24 hours. Why?
A: You are likely fighting the Salt Trap .
In the dihydrochloride form, both nitrogen atoms are protonated (
-
The Fix: You must liberate the free base.
-
In-situ: Add a tertiary amine base (e.g., Triethylamine or DIPEA) in a 2.5 to 3.0 molar excess relative to the diamine.
-
Pre-neutralization (Recommended for sensitive catalysis): Dissolve the salt in minimal water, neutralize with
, extract into EtOAc, dry under Argon, and use immediately.
-
Q2: I neutralized the salt, but the reaction is still sluggish compared to unsubstituted o-phenylenediamine.
A: This is the Steric/Electronic Effect of the 3-methoxy group.[1] The methoxy group is an electron-donating group (EDG) by resonance, which should increase reactivity. However, at the 3-position, it creates a "ortho-effect" (steric clash) that physically blocks the approach of electrophiles to the N2 nitrogen.
-
The Fix: Increase the thermodynamic drive.
-
Switch solvents: Move from Methanol (reflux ~65°C) to DMF, DMSO, or Nitrobenzene (100°C–140°C).
-
Use a Lewis Acid catalyst:
or (5 mol%) can activate the carbonyl partner, compensating for the weak amine nucleophile.
-
Category B: "My reaction turned to tar."
Q3: The reaction mixture turned dark violet/black within minutes of adding the base. Is this normal?
A: No, this indicates Oxidative Polymerization . Once free-based, 3-methoxy-o-phenylenediamine is highly susceptible to oxidation by atmospheric oxygen, forming imino-quinones (which appear violet/black). These species can polymerize into "tar."
-
The Fix:
-
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the diamine.
-
Reducing Environment: Add 10–20 mol% Sodium Metabisulfite (
) or Ascorbic Acid to the reaction mixture to scavenge oxidants. -
Exclusion: Perform the free-basing step under an inert atmosphere (Schlenk line or Glovebox).[2]
-
Strategic Visualization
Diagram 1: The Reactivity Landscape
This diagram illustrates the steric blockade and the activation pathway required to form benzimidazoles.
Caption: The "Salt Trap" must be cleared first. Note that the N2 amine is the kinetic bottleneck due to the adjacent methoxy group.
Optimized Experimental Protocols
Protocol A: Standard Thermal Cyclization (Benzimidazole Synthesis)
Best for: Robust substrates (aromatic aldehydes).
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 eq Diamine (2HCl) : 1.1 eq Aldehyde | Slight excess of electrophile ensures completion. |
| Base | 3.0 eq Triethylamine | Neutralizes 2HCl (2.0 eq) + excess to maintain basicity. |
| Oxidant | 1.0 eq | Crucial: Promotes the oxidative cyclization step (imidazoline |
| Solvent | DMF or DMSO | High boiling point overcomes steric hindrance. |
| Temperature | 120°C | Required to drive the condensation of the hindered N2 amine. |
Step-by-Step:
-
Dissolve aldehyde (1.1 mmol) in DMF (3 mL).
-
Add
(1.0 mmol) dissolved in minimal water (0.5 mL). -
Add 3-Methoxybenzene-1,2-diamine 2HCl (1.0 mmol).
-
Add
(3.0 mmol) dropwise. Observation: Solution may turn slight pink. -
Heat to 120°C for 4–6 hours. Monitor by LCMS (TLC is difficult due to polar solvents).
-
Workup: Pour into crushed ice/water. Precipitate usually forms. Filter and wash with water.
Protocol B: Microwave-Assisted Synthesis
Best for: Difficult substrates (sterically hindered aldehydes) or rapid screening.
-
Vessel: 10 mL Microwave vial (crimped).
-
Reagents: Diamine 2HCl (1 eq), Carboxylic Acid (1 eq), Polyphosphoric Acid (PPA) (approx. 2 g per mmol).
-
Conditions: Microwave irradiation at 140°C for 15 minutes .
-
Note: PPA acts as both solvent, acid catalyst, and dehydrating agent, forcefully overcoming the low reactivity of the methoxy-substituted amine.
-
Workup: Quench carefully with saturated
(gas evolution!) until pH 8. Extract with Ethyl Acetate.[3]
Comparison of Catalytic Methods
| Catalyst System | Yield (Typical) | Pros | Cons |
| None (Thermal) | 30–50% | Cheap | Slow, high tar risk, incomplete reaction. |
| 75–85% | Mild, inexpensive | Requires long reaction times (12h+). | |
| Au/ | >90% | High yield, reusable | Expensive, requires catalyst preparation. |
| Microwave/PPA | 85–95% | Fast (15 min), clean | Harsh acidic conditions (not for acid-sensitive groups). |
Diagram 2: Troubleshooting Decision Tree
Caption: Follow this logic flow to identify the specific bottleneck in your setup.
References
-
General Reactivity & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 184268, 3-Methoxybenzene-1,2-diamine. Retrieved from [Link]
-
Gold Nanoparticle Catalysis: Menis, B. et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5673. Retrieved from [Link]
-
Ammonium Chloride Catalysis: Marri, P. et al. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 7(4). Retrieved from [Link]
-
Microwave Synthesis: Dubey, R. et al. (2007). Microwave Assisted Synthesis of Benzimidazole Derivatives. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.[4] (Referenced via Organic Chemistry Portal: [Link])
Sources
Technical Support Center: High-Temperature Condensation & Tar Mitigation
Current Status: ONLINE | Ticket Volume: HIGH | Topic: Thermal Degradation / Polymerization Control
Welcome to the Synthesis Optimization Support Hub.
User Role: Senior Application Scientist Mission: To troubleshoot and prevent the formation of intractable byproducts ("tar") during high-temperature condensation reactions (e.g., Paal-Knorr, Friedländer, Fischer Indole, Cyclodehydration).
Most "tar" in drug development is not random; it is the result of specific, uncontrolled side reactions—primarily oxidative degradation or intermolecular polymerization —competing with your desired thermodynamic equilibrium.
Below are the active support modules designed to diagnose your current failure mode and engineer a cleaner protocol.
Module 1: Diagnostics (Root Cause Analysis)
Ticket ID: DIAG-001 Subject: Why is my reaction mixture turning black/viscous?
Before changing solvents, you must identify the mechanism of degradation. Tar is rarely a single compound; it is usually a complex mixture of oligomers formed via radical pathways or uncontrolled aldol-type condensations.
The "Black Goo" Decision Tree
Use this logic flow to pinpoint the failure mode in your reactor.
Figure 1: Diagnostic logic flow to determine if tar formation is driven by oxidation, concentration, or thermal transfer issues.
Module 2: Thermodynamics & Solvent Engineering
Ticket ID: CHEM-002 Subject: Selecting the right medium to favor cyclization over polymerization.
In condensation reactions, water removal drives the equilibrium (Le Chatelier’s principle), but concentration dictates the pathway.
-
High Concentration: Favors Intermolecular reaction
Polymer/Tar. -
High Dilution: Favors Intramolecular reaction
Cyclized Product.
Solvent Selection Matrix
Do not simply choose the solvent with the highest boiling point. You must balance boiling point (BP) with azeotropic efficiency and thermal stability.
| Solvent | BP (°C) | Azeotrope with H₂O (%) | Tar Risk Score | Application Notes |
| Toluene | 110.6 | 20.2% | Low | Standard for Dean-Stark. Good thermal buffer. |
| Xylenes | ~140 | ~40% | Medium | Higher temp risks thermal degradation if substrate is labile. |
| Chlorobenzene | 132 | 28.4% | Low | Excellent solubility for polar intermediates; less prone to radical transfer than toluene. |
| Dichlorobenzene | 180 | - | High | Warning: Hard to remove. High BP often leads to charring if not monitored. |
| Ethanol | 78 | 95.6% | Medium | Protics can interfere with acid catalysts. Too low BP for difficult condensations. |
Protocol: The "High Dilution" Drip
Objective: Minimize the steady-state concentration of unreacted starting material to prevent self-polymerization.
-
Setup: Place the catalyst and solvent (50% of total volume) in the reaction flask at reflux.
-
Feed: Dissolve reactants in the remaining solvent.
-
Execution: Add the reactant solution dropwise over a prolonged period (1–4 hours) using a syringe pump.
-
Result: The "encounter frequency" of two reactant molecules is statistically lower than the encounter between a reactant and the cyclization transition state.
Module 3: Engineering Controls (Apparatus)
Ticket ID: ENG-003 Subject: Optimizing the Dean-Stark Trap for maximum efficiency.
A common user error is "flooding" the trap or failing to insulate, which stalls water removal. If water remains in the pot, the reaction stalls, and the prolonged heat exposure degrades the reactants into tar.
Troubleshooting the Dean-Stark
-
Issue: No water collecting in the trap.
-
Fix: Insulate the "riser" arm with foil or glass wool. The vapor must remain hot enough to reach the condenser.
-
-
Issue: Emulsion forming in the trap (cloudy layer).
-
Fix: The phase separation is poor. Add a small amount of brine to the trap to increase the density difference, or switch to a heavier solvent (e.g., Chlorobenzene).
-
Figure 2: The Azeotropic Cycle. Failure to insulate the riser arm is the #1 cause of stalled condensations.
Module 4: Advanced Technology (Microwave Synthesis)
Ticket ID: TECH-004 Subject: Using volumetric heating to eliminate wall effects.
Conventional oil baths heat by conduction . The glass wall is the hottest part of the system (
Microwave Advantage: Microwaves heat the solvent/dipoles directly (volumetric heating ). The vessel walls are transparent to the energy and remain cooler than the solution.
-
Mechanism: Inverted temperature gradient (
). -
Benefit: Elimination of the "hot wall" effect significantly reduces charring and thermal degradation byproducts.
Protocol Adjustment:
-
Ramp Time: Set to "Fast" (avoid slow heating where side reactions linger).
-
Stirring: Set to "High" to ensure thermal homogeneity.
-
Vessel: Use Silicon Carbide (SiC) vessels for high-absorbing efficiency if using non-polar solvents (like Toluene).
FAQs (Quick Fixes)
Q: Can I use molecular sieves inside the reaction flask instead of a Dean-Stark? A: Yes, but with caution. Sieves can mechanically grind reactants (acting as a physical attrition source) and sometimes catalyze side reactions due to their Lewis acidic nature. A Soxhlet extractor containing sieves is safer than dumping them directly into the pot.
Q: My product is stuck in the tar. How do I recover it? A: Do not try to filter the tar; it will clog.
-
Dissolve the entire mixture in a minimal amount of DCM.
-
Adsorb onto Celite or Silica Gel (dry load).
-
Run a flash column. The tar will stay at the baseline (Rf = 0), and your product should elute.
Q: Why does adding acid catalyst turn my reaction black immediately?
A: You likely have an "exotherm spike" at the point of addition. Always dilute the acid catalyst in the solvent before addition, or add it at
References
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (See Section 2.26 on Dean-Stark Apparatus). Link
-
Pestman, R., et al. (1997). "Reactions of carboxylic acids on oxides: 1. Selective hydrogenation to aldehydes." Journal of Catalysis, 168(2), 255-264. (Mechanisms of thermal degradation/tarring). Link
-
Gogate, P. R. (2008). "Cavitational reactors for process intensification of chemical processing applications: A critical review." Chemical Engineering and Processing: Process Intensification, 47(12), 2180-2200. (Comparison of heating methods). Link
Technical Support Center: Quinoxaline Separation & Purification
Topic: Column Chromatography Techniques for Quinoxaline Isomers Ticket ID: QX-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Diagnostic Triage: Start Here
Before selecting a protocol, you must categorize your separation challenge.[1] Quinoxalines are nitrogen-containing heterocycles with weak basicity (pKa ~0.6–0.8 for the parent ring), but their derivatives can vary significantly. The presence of the 1,4-diazine ring creates specific dipoles and
Method Development Decision Matrix
Use the following logic flow to determine your starting conditions.
Figure 1: Decision matrix for selecting the appropriate stationary and mobile phases based on scale and isomer complexity.
Module A: Normal Phase & Flash Chromatography (Preparative)
Context: You are purifying a reaction mixture (e.g., condensation of a diamine with a diketone) and need to isolate the product from starting materials or separate regioisomers on a gram scale.
Issue 1: "My peaks are tailing significantly on silica gel."
Root Cause: Quinoxalines are basic. The lone pairs on the nitrogen atoms interact with acidic silanol groups (
-
Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (
). -
Concentration: 0.5% to 1.0% v/v in the mobile phase.
-
The "Pre-wash" Technique (Critical Step):
-
Prepare your column.[2]
-
Flush with 2 column volumes (CV) of mobile phase containing the modifier before loading the sample. This "deactivates" the silica surface.
-
Note: If using TEA, UV detection below 250 nm may be noisy.
-
Issue 2: "My 6- and 7-substituted isomers are co-eluting."
Root Cause: These isomers have nearly identical dipole moments and polarities. Standard Hexane/Ethyl Acetate gradients often fail to resolve them.
Protocol: Solvent Selectivity Switching
Change the selectivity (
-
System A (Standard): Hexane / Ethyl Acetate. (Often fails for isomers).
-
System B (Pi-Selective): Toluene / Acetone.
-
System C (Polar/Chlorinated): Dichloromethane (DCM) / Methanol (0–5%).
-
Warning: DCM has high elution strength. Use shallow gradients (e.g., 0% to 2% MeOH over 20 CV).
-
Issue 3: "My sample crashes out on the column."
Root Cause: Quinoxalines are rigid, planar molecules that often exhibit high crystallinity and poor solubility in non-polar mobile phases. Protocol: Dry Loading (Solid Load)
-
Dissolve crude mixture in a minimal amount of DCM or Acetone.
-
Add Celite 545 or Silica Gel (10x weight of crude).
-
Evaporate solvent completely (rotary evaporator) until you have a free-flowing powder.
-
Load this powder into a solid load cartridge or pour on top of the column bed.
-
Benefit: Eliminates solvent mismatch and precipitation bands.
-
Module B: HPLC & Reverse Phase (High Resolution)
Context: You need to separate critical pairs for analysis or high-purity isolation, and standard C18 is showing a single blob.
Issue 4: "C18 cannot separate the 6-nitro and 7-nitro isomers."
Root Cause: Hydrophobic interaction alone is insufficient because the hydrophobicity (logP) of regioisomers is identical.
Protocol: Stationary Phase Screening
Switch to a phase that leverages shape selectivity and
| Stationary Phase | Selectivity Mechanism | Suitability for Quinoxalines |
| C18 (ODS) | Hydrophobicity | Low. Good for general impurities, poor for regioisomers. |
| Phenyl-Hexyl | High. The phenyl ring in the column interacts with the quinoxaline ring. | |
| PFP (Pentafluorophenyl) | Dipole-Dipole + Shape Selectivity | Critical. The fluorine atoms create a "negative" electrostatic face, interacting strongly with the electron-deficient quinoxaline ring. |
Experimental Workflow for PFP Columns:
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH control).
-
Mobile Phase B: Methanol (MeOH).
-
Why MeOH? Acetonitrile (ACN) is a
-acceptor and can mask the interactions between the analyte and the PFP column. MeOH allows the unique selectivity of the column to dominate.
-
Troubleshooting Workflow: Peak Shape & Resolution
Figure 2: Troubleshooting logic for HPLC anomalies specific to basic heterocycles.
Frequently Asked Questions (FAQs)
Q: Can I use crystallization instead of chromatography for these isomers? A: Often, yes. Quinoxaline regioisomers frequently have vastly different melting points. Before attempting difficult chromatography, try fractional crystallization from Ethanol or Toluene. The 6-isomer is often more symmetrical and may crystallize preferentially.
Q: Why does my retention time shift between runs? A: Quinoxalines are sensitive to pH. If you are not using a buffer (e.g., just water/ACN), slight changes in the pH of your water source can affect the protonation state of the nitrogen (pKa ~0.6). Always use a buffer (Ammonium Formate or Phosphate) to lock the pH.
Q: Is UV detection reliable? A: Yes, quinoxalines are strong chromophores. Monitor at 254 nm (general) and 310-330 nm (specific to the conjugated system) to distinguish them from non-conjugated starting materials.
References
-
Sielc Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Sielc.com. [Link]
-
Welch Materials. (2024, November 18).[4] A Guide to Selective Columns for Isomer Separation. Welch-us.com. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.com. [Link]
-
Biotage. (2023, January 23).[5][6] When should I use a pH modifier in flash column chromatography gradient? Biotage.com. [Link]
-
Chromatography Online. (2023, November 1).[6] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatographyonline.com. [Link]
Sources
Validation & Comparative
Comparative Guide: Substituted o-Phenylenediamines in Quinoxaline Synthesis
Executive Summary: The Pharmacophore Challenge
Quinoxaline scaffolds are not merely chemical curiosities; they are the structural backbone of critical therapeutic agents, including the glaucoma treatment Brimonidine and the antibiotic Echinomycin . For the medicinal chemist, the challenge lies not in the simple formation of the ring—which is thermodynamically favorable—but in controlling regioselectivity and reaction kinetics when using substituted o-phenylenediamines (OPDs).
This guide objectively compares the performance of electron-rich (EDG) versus electron-poor (EWG) substituted OPDs. It moves beyond standard textbook descriptions to analyze how specific substituents dictate catalyst choice, solvent systems, and yield profiles.
Mechanistic Hierarchy & Reactivity
To optimize synthesis, one must understand the electronic "personality" of the diamine. The condensation reaction with 1,2-dicarbonyls is driven by the nucleophilicity of the amine nitrogens.
The Nucleophilic Hierarchy
-
EDG-Substituted (e.g., -Me, -OMe): Hyper-nucleophilic. These substrates react rapidly, often requiring no catalyst or mild Lewis acids.
-
EWG-Substituted (e.g., -NO₂, -Cl): Deactivated nucleophiles. The lone pair availability is reduced via resonance or induction, necessitating strong Brønsted acids or high-energy methods (Microwave/Ultrasound) to force condensation.
Visualization: Mechanistic Pathway
The following diagram illustrates the critical "Point of Divergence" where substituent effects determine the rate-limiting step.
Figure 1: Mechanistic pathway highlighting the rate-determining nucleophilic attack, heavily influenced by the electronic nature of the OPD substituent.
Comparative Performance Analysis
The following data synthesizes experimental outcomes from recent "Green Chemistry" protocols (Ethanol, RT) and Acid-Catalyzed methods.
Table 1: Substrate Performance Matrix (Reaction with Benzil)
| Substrate (OPD Substituent) | Electronic Nature | Catalyst System | Time (min) | Yield (%) | Performance Notes |
| None (Unsubstituted) | Neutral | CSA (20 mol%) | 30-45 | 92-98 | Baseline standard. High efficiency. |
| 4-Methyl (-CH₃) | Weak EDG | CSA (20 mol%) | 20-30 | 94-96 | Faster kinetics than unsubstituted. Clean conversion. |
| 4,5-Dimethyl | Strong EDG | None / I₂ | 15-25 | >95 | Extremely reactive. Can form side products if overheated. |
| 4-Chloro (-Cl) | Weak EWG | CSA / Reflux | 60-90 | 85-90 | Inductive withdrawal slows attack. Requires longer time or heat. |
| 4-Nitro (-NO₂) | Strong EWG | Strong Acid / MW | 120+ | 75-85 | Significantly deactivated. "Catalyst Equalizer" required (see below). |
The "Catalyst Equalizer" Effect
While EWG-substituted OPDs historically resulted in poor yields, modern organocatalysts have leveled the playing field.
-
Observation: Using standard acetic acid reflux, 4-nitro-OPD yields are often <60%.
-
Solution: Switching to Camphorsulfonic Acid (CSA) or Sulfonic Acid functionalized polymers in Ethanol boosts these yields to >80% by effectively activating the diketone carbonyl, compensating for the weak amine nucleophile.
The Regioselectivity Dilemma
When reacting a substituted OPD with an unsymmetrical diketone (e.g., Phenylglyoxal), two isomers are possible: 6-substituted or 7-substituted quinoxaline.
The Rule of Thumb
Regioselectivity is governed by the matching of the most nucleophilic nitrogen with the most electrophilic carbonyl .
-
Analyze the OPD:
-
EWG (e.g., Nitro at C4): Deactivates the para nitrogen (N1) via resonance. The meta nitrogen (N2) is less deactivated and therefore acts as the primary nucleophile.
-
EDG (e.g., Methoxy at C4): Activates the para nitrogen (N1) via resonance. N1 becomes the primary nucleophile.
-
-
Analyze the Diketone:
-
Aldehyde carbons are more electrophilic than ketone carbons.
-
Methyl ketone carbons are more electrophilic than Phenyl ketone carbons (sterics + conjugation).
-
Visualization: Regioselectivity Decision Tree
Figure 2: Decision matrix for predicting the major regioisomer based on electronic substituent effects.
Validated Experimental Protocols
Protocol A: Green Synthesis (High Yield, General Purpose)
Best for: Unsubstituted and EDG-substituted OPDs.
-
Reagents: Substituted OPD (1.0 mmol), Benzil (1.0 mmol), Ethanol (5 mL), CSA (20 mol%).
-
Workflow:
-
Dissolve Benzil in Ethanol in a round-bottom flask.
-
Add CSA and stir for 5 minutes to activate carbonyls.
-
Add OPD slowly.
-
Stir at Room Temperature (RT). Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Termination: Upon disappearance of reactants (typically 20-45 min), pour mixture into crushed ice.
-
Purification: Filter the solid precipitate. Recrystallize from hot ethanol.
-
Protocol B: Microwave-Assisted (Difficult Substrates)
Best for: EWG-substituted OPDs (Nitro, Chloro) or sterically hindered diketones.
-
Reagents: Substituted OPD (1.0 mmol), Diketone (1.0 mmol), Ethanol (2 mL), Acetic Acid (Cat. drops).
-
Workflow:
-
Mix reactants in a microwave-safe vial.
-
Irradiate at 140°C (Power: 150W) for 5-10 minutes.
-
Note: Use a capped vessel to prevent solvent loss, but ensure pressure safety.
-
Workup: Cool to RT. Solid product usually precipitates immediately. Wash with cold ethanol.
-
References
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
-
Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews (IJRAR). [Link]
-
Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation. ResearchGate. [Link]
-
Regioselective “hydroamination” of alk-3-ynones with non-symmetrical o-phenylenediamines. Royal Society of Chemistry. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Hindawi. [Link]
Comparative Guide: Catalytic Strategies for 3-Methoxybenzene-1,2-diamine Condensation
Executive Summary & Substrate Profile
3-Methoxybenzene-1,2-diamine (also known as 3-methoxy-o-phenylenediamine) is a critical electron-rich scaffold used in the synthesis of bioactive heterocycles, primarily benzimidazoles (kinase inhibitors, anti-parasitics) and quinoxalines (DNA intercalators).[1][2]
Unlike unsubstituted o-phenylenediamine, the presence of the 3-methoxy group introduces two critical factors that researchers must manage:
-
Electronic Activation: The electron-donating methoxy group enhances the nucleophilicity of the adjacent amine, potentially accelerating the initial attack on electrophiles.
-
Regioselectivity Challenge: The molecule is asymmetric. Condensation with unsymmetrical carbonyls (like aldehydes) yields two distinct regioisomers (4-methoxy vs. 7-methoxy substituted products). The choice of catalyst significantly influences this ratio.
This guide compares catalytic systems ranging from traditional mineral acids to modern Lewis acids and green nanocatalysts, focusing on yield, reaction kinetics, and regiocontrol.
Mechanistic Causality & Catalyst Function
The condensation reaction proceeds via a nucleophilic attack of the diamine on a carbonyl carbon (aldehyde, acid, or diketone), followed by dehydration and, in the case of aldehydes, oxidation .
The 3-Methoxy Effect[1]
-
Steric Hindrance: The amine at position 2 (adjacent to the methoxy group) is sterically crowded.
-
Electronic Bias: The amine at position 1 is less hindered but electronically coupled to the methoxy group in a meta relationship.
-
Catalyst Role:
-
Brønsted Acids (HCl, PPA): Activate the carbonyl but can protonate the amine, reducing nucleophilicity. Harsh conditions often lead to thermodynamic mixtures of isomers.
-
Lewis Acids (Ln(OTf)₃, ZnCl₂): Activate the carbonyl oxygen selectively without fully quenching the amine's nucleophilicity, often allowing for kinetic control and milder conditions.
-
Oxidative Catalysts (Cu(II), Air): Essential when condensing with aldehydes to drive the formation of the imidazole ring via dehydrogenation.
-
Visualization: Reaction Mechanism & Regioselectivity
Figure 1: Mechanistic pathway showing the bifurcation into regioisomers governed by steric and electronic factors of the 3-methoxy substituent.
Comparative Analysis of Catalysts
The following analysis evaluates catalysts based on efficiency (Yield/Time), "Green" metrics (Solvent/Temp), and suitability for specific electrophiles.
Table 1: Performance Matrix of Catalytic Systems
| Catalyst Class | Specific Catalyst | Typical Conditions | Yield (%) | Time | Key Advantage | Key Limitation |
| Lewis Acid (Rare Earth) | Er(OTf)₃ / Yb(OTf)₃ | Water, RT to 50°C | 92-96% | 5-10 min | High Selectivity , Water-compatible, Reusable | High cost of catalyst |
| Green / Nano | Ammonium Heptamolybdate | EtOH/H₂O, RT | 85-95% | 15-30 min | Eco-friendly , High TOF, Easy workup | Limited mainly to quinoxaline synthesis |
| Oxidative | Cu(OAc)₂ / Air | DMSO or CH₃CN, 80°C | 80-90% | 2-4 h | Essential for Aldehyde coupling (oxidative cyclization) | Requires stoichiometric oxidant or O₂ flow |
| Mineral Acid | HCl / PPA | Reflux (>100°C) | 70-85% | 4-12 h | Low cost, readily available | Harsh conditions , lower regioselectivity, tar formation |
| Heterogeneous | MgO@DFNS | Water, RT | 90-95% | 20 min | Recyclable (>6 cycles), High surface area | Synthesis of catalyst is complex |
Deep Dive: Catalyst Selection Logic
-
For Benzimidazoles (Aldehyde Coupling):
-
Recommendation:Oxidative Lewis Acid Systems (e.g., Cu(OAc)₂ or Ln(OTf)₃ + Air).
-
Reasoning: Aldehydes require an oxidative step to form the imidazole ring. Simple acids yield dihydro-intermediates that are unstable. Copper salts act as both Lewis acids (activation) and redox agents.
-
-
For Quinoxalines (1,2-Diketone Coupling):
-
Recommendation:Ammonium Heptamolybdate or Iodine (I₂).
-
Reasoning: These condensations are dehydration-only. Molybdate catalysts in aqueous ethanol provide a neutral-to-mildly acidic surface that promotes water removal without polymerizing the electron-rich diamine.
-
-
For Regioselectivity:
-
Recommendation:Erbium Triflate (Er(OTf)₃). [3]
-
Evidence: Studies suggest rare-earth triflates in water can enhance regioselectivity (up to 92:8 ratios) due to specific coordination geometries that favor the less sterically hindered attack path.
-
Experimental Protocols
Protocol A: Green Synthesis of Quinoxalines (Ammonium Heptamolybdate Method)
Best for: High yield, room temperature, simple workup.[4]
Reagents:
-
3-Methoxybenzene-1,2-diamine (1.0 mmol)
-
1,2-Diketone (e.g., Benzil) (1.0 mmol)
-
Catalyst: (NH₄)₆Mo₇O₂₄[4]·4H₂O (25 mg, ~2 mol%)
-
Solvent: Ethanol/Water (3:1 v/v, 5 mL)
Step-by-Step:
-
Dissolution: In a 25 mL round-bottom flask, dissolve the molybdate catalyst in the Ethanol/Water mixture.
-
Addition: Add the 1,2-diketone followed by 3-methoxybenzene-1,2-diamine. The order is crucial to ensure the catalyst activates the ketone before amine addition.
-
Reaction: Stir magnetically at Room Temperature for 15–30 minutes. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Upon completion, add 10 mL of cold water. The product typically precipitates out.
-
Purification: Filter the solid. Recrystallize from hot ethanol if necessary.
-
Self-Validation: The product should be a solid with a sharp melting point. If oily, traces of solvent or unreacted diamine remain (wash with dilute HCl to remove unreacted amine).
Protocol B: Oxidative Synthesis of Benzimidazoles (Cu-Catalyzed)
Best for: Condensation with Aldehydes.
Reagents:
-
3-Methoxybenzene-1,2-diamine (1.0 mmol)
-
Aromatic Aldehyde (1.1 mmol)
-
Oxidant: Open air (balloon of O₂ optional for speed)
-
Solvent: Acetonitrile or Water (depending on solubility)
Step-by-Step:
-
Setup: Combine diamine and aldehyde in solvent (5 mL).
-
Catalyst: Add Cu(OAc)₂.
-
Reaction: Heat to 60–80°C under an air atmosphere. Stir vigorously to ensure oxygen saturation.
-
Timeline: Reaction typically takes 2–4 hours. The color often changes from blue/green (Cu) to dark brown and back as the catalytic cycle proceeds.
-
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with Na₂S₂O₃ (to remove Cu traces) and brine.
-
Purification: Column chromatography is usually required to separate regioisomers if formed.
Decision Support System
Use the following logic flow to select the optimal catalyst for your specific target molecule.
Figure 2: Decision tree for catalyst selection based on electrophile type and process requirements.
References
-
Review on Synthesis of Benzimidazole from O-phenylenediamine. International Journal of Advance Research and Innovative Ideas in Education (IJARIIE). Link
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives using Er(OTf)₃. Beilstein Journal of Organic Chemistry. Link
-
Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-diamines with 1,2-diketones using (NH₄)₆Mo₇O₂₄[4]·4H₂O. Scientific Information Database (SID). Link
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives using engineered MgO@DFNS. Royal Society of Chemistry (RSC) Advances. Link
-
Quinoxaline synthesis: Recent Literature and Catalyst Comparison. Organic Chemistry Portal. Link
-
Synthesis of 3,6-Dimethoxybenzene-1,2-diamine and benzimidazole derivatives. ResearchGate. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Methoxybenzene-1,2-diamine Reaction Products
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Method Validation in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the synthesis of novel compounds is merely the first step. The true measure of success lies in the rigorous, reproducible, and reliable characterization of these molecules. 3-Methoxybenzene-1,2-diamine is a versatile precursor, primarily utilized in the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines, which are scaffolds of significant pharmacological interest.[1][2] The validation of analytical methods for these reaction products is not a perfunctory exercise in ticking regulatory boxes; it is the very foundation of data integrity, ensuring the safety, efficacy, and quality of potential drug candidates.
This guide provides an in-depth comparison of the primary analytical techniques for the validation of methods concerning 3-Methoxybenzene-1,2-diamine reaction products. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols, all grounded in the authoritative standards of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]
Pillar 1: Selecting the Right Analytical Tool - A Comparative Analysis
The two most powerful and commonly employed techniques for the analysis of small organic molecules like benzimidazoles and quinoxalines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12] The choice between them is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is exceptionally well-suited for the analysis of non-volatile and thermally unstable compounds, which is often the case for the relatively polar, higher molecular weight benzimidazole and quinoxaline derivatives.[6][12][13]
-
Principle of Operation: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.
-
Advantages:
-
Versatility: Applicable to a wide range of compounds without the need for derivatization.
-
Robustness: Well-established methods and a wide variety of column chemistries and detector types are available.
-
Preparative Capabilities: Can be scaled up to isolate and purify compounds of interest.
-
-
Limitations:
-
Lower Resolution than GC: Peak broadening can be more significant compared to capillary GC.
-
Solvent Consumption: Can generate significant volumes of solvent waste.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is unparalleled in its sensitivity and specificity for volatile and semi-volatile compounds.[9][10]
-
Principle of Operation: A gaseous mobile phase carries the vaporized sample through a capillary column. Separation is based on the analyte's boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for definitive identification.
-
Advantages:
-
High Resolution: Capillary columns provide excellent separation efficiency.
-
High Sensitivity and Specificity: The mass spectrometer is a highly sensitive and selective detector, enabling confident peak identification.
-
Low Solvent Consumption: The mobile phase is an inert gas.
-
-
Limitations:
-
Analyte Volatility: Limited to thermally stable and volatile compounds. Many heterocyclic products may require derivatization to increase their volatility, adding a step to the sample preparation process.[10]
-
Matrix Effects: Complex sample matrices can interfere with the analysis.
-
Data-Driven Comparison of HPLC and GC-MS for Benzimidazole Analysis
The following table summarizes the typical performance characteristics for the analysis of a hypothetical methoxy-substituted benzimidazole, based on data from similar analyses.[8][14][15]
| Parameter | HPLC-UV | GC-MS | Rationale and Insights |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.001 - 0.01 µg/mL | GC-MS generally offers superior sensitivity, which is critical for trace impurity analysis. |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL | 0.003 - 0.03 µg/mL | A lower LOQ allows for the accurate quantification of low-level impurities and degradation products. |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 2% | < 5% | HPLC often demonstrates slightly better precision due to the more controlled injection process. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods can provide high accuracy when properly validated. |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | Analysis times are comparable, though GC can be faster for simple mixtures. |
| Impurity Identification | Based on retention time and UV spectrum | Definitive identification based on mass spectrum | This is a key advantage of GC-MS; it provides structural information for unknown peaks. |
Pillar 2: Self-Validating Protocols - The "How" and "Why"
A robust analytical method is a self-validating system. The following protocols are designed to be comprehensive starting points for the validation of methods for 3-Methoxybenzene-1,2-diamine reaction products, in accordance with ICH Q2(R1) guidelines.[3][8][16]
Experimental Workflow for Method Validation
The overall process of method validation follows a logical sequence of experiments to assess various performance characteristics.
Caption: Workflow for analytical method validation.
Protocol 1: HPLC-UV Method Validation for a Benzimidazole Derivative
This protocol is suitable for the quantification of a primary reaction product and its process-related impurities.
1. Specificity (Forced Degradation Study): The purpose of a forced degradation study is to demonstrate that the method is stability-indicating.[17][18][19][20]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all stressed samples by HPLC. The method is specific if the degradation product peaks are well-resolved from the main peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the main peak is spectrally pure under all stress conditions.
2. Linearity and Range:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
3. Accuracy:
-
Prepare a sample matrix (placebo) and spike it with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
5. Limit of Quantification (LOQ) and Limit of Detection (LOD):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Alternatively, determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
6. Robustness:
-
Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Parameters to vary include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Protocol 2: GC-MS Method Validation for a Quinoxaline Derivative
This protocol is ideal for identifying and quantifying volatile impurities or reaction byproducts.
1. Specificity:
-
Analyze a blank (solvent), a placebo, and the sample solution to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
The use of MS provides high specificity. Monitor for characteristic ions of the analyte and potential impurities.
2. Linearity and Range:
-
Similar to the HPLC protocol, prepare a series of at least five concentrations.
-
Inject each concentration and plot the peak area of a characteristic ion versus concentration.
-
Acceptance Criteria: R² ≥ 0.999.
3. Accuracy:
-
Perform a spike-recovery study at three concentration levels.
-
Acceptance Criteria: Mean recovery within 95.0% to 105.0%.
4. Precision:
-
Assess repeatability and intermediate precision as described for HPLC.
-
Acceptance Criteria: %RSD ≤ 5.0%.
5. LOD and LOQ:
-
Determine using the signal-to-noise ratio method, focusing on the response of the most abundant characteristic ion.
6. Robustness:
-
Vary parameters such as:
-
Injector temperature (± 10°C)
-
Oven temperature ramp rate (± 1°C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
-
Assess the impact on retention time, peak shape, and quantification.
Pillar 3: Visualization of Key Relationships
Understanding the relationship between different validation parameters is crucial for a holistic approach to method validation.
Caption: Interrelationship of key validation parameters.
Conclusion: A Commitment to Scientific Integrity
The validation of analytical methods for the reaction products of 3-Methoxybenzene-1,2-diamine is a multifaceted process that underpins the reliability of all subsequent research and development activities. By thoughtfully selecting the most appropriate analytical technique, meticulously executing validation protocols grounded in authoritative guidelines, and understanding the causality behind each experimental choice, researchers can ensure the highest level of scientific integrity. This commitment to robust data is not merely a regulatory necessity but a cornerstone of developing safe and effective medicines.
References
- Title: Validation of Analytical Procedures Q2(R2)
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: PubMed URL: [Link]
-
Title: Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS Source: Chemical and Pharmaceutical Bulletin URL: [Link]
-
Title: HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL: [Link]
-
Title: A New Method for the Synthesis of Heterocycles from o-Phenylenediamine Source: ResearchGate URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Journal of Validation Technology URL: [Link]
-
Title: GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES Source: Trade Science Inc. URL: [Link]
-
Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium Source: Acta Scientific URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. brewerscience.com [brewerscience.com]
- 13. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 14. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 18. actascientific.com [actascientific.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Distinction of Quinoxaline Regioisomers: A Practical Guide
Executive Summary
Quinoxalines (benzopyrazines) are privileged scaffolds in drug discovery, serving as the core pharmacophore in kinase inhibitors, anticancer agents, and DNA-intercalating antibiotics.[1][2] However, their synthesis—typically via the condensation of asymmetric 1,2-diamines with asymmetric 1,2-dicarbonyls—invariably yields a mixture of regioisomers (e.g., 6-substituted vs. 7-substituted).[1][2]
Distinguishing these isomers is a critical bottleneck. They often possess nearly identical polarity, making chromatographic separation difficult, and their 1D NMR spectra are deceptively similar.[1] This guide provides a definitive, self-validating spectroscopic workflow to separate, identify, and characterize quinoxaline regioisomers, grounded in electronic and nuclear magnetic resonance differences.
Part 1: The Regioselectivity Challenge
The formation of regioisomers is dictated by the nucleophilicity of the diamine nitrogens and the electrophilicity of the dicarbonyl carbons. Without a guiding steric or electronic bias, a statistical mixture forms.[1]
Mechanism of Isomer Formation
The following diagram illustrates the condensation pathway yielding the two critical isomers (6-substituted and 7-substituted) using a 2-methyl-substituted backbone as the asymmetry breaker.[2]
Figure 1: Divergent synthesis pathways leading to regioisomeric mixtures.[1][2] The specific isomer formed depends on which amine nitrogen attacks the more electrophilic carbonyl first.
Part 2: Chromatographic Separation Protocol[1][2][3]
Before spectroscopic identification, the mixture must be separated.[1][3] Due to the structural similarity, standard flash chromatography is often insufficient.[1]
High-Performance Liquid Chromatography (HPLC) Workflow
Objective: Baseline separation of 6- and 7-isomers. Stationary Phase: C18 Reverse Phase (End-capped to reduce silanol interactions with basic nitrogens).[1][2]
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | High surface area for subtle hydrophobic discrimination.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of the quinoxaline nitrogen, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper selectivity for aromatic isomers than Methanol.[1][2] |
| Gradient | 5% B to 60% B over 25 min | Shallow gradient maximizes interaction time during the critical elution window.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for optimal van Deemter efficiency.[2] |
| Detection | UV at 254 nm & 350 nm | 350 nm is specific to the quinoxaline core, reducing background noise. |
Self-Validating Step: Calculate the Resolution (
Part 3: NMR Spectroscopy – The Gold Standard
1D
Comparative Chemical Shift Analysis
Consider a 2-methyl-6-nitroquinoxaline vs. 2-methyl-7-nitroquinoxaline scenario. The methyl group at position 2 breaks the symmetry of the pyrazine ring, making N1 and N4 distinct.
| Feature | 6-Nitro Isomer | 7-Nitro Isomer | Mechanistic Cause |
| H-5 Proton | Doublet ( | Doublet ( | In the 6-isomer, H5 is ortho to H6; in the 7-isomer, H5 is meta to H7 (isolated).[1] |
| H-8 Proton | Doublet ( | Doublet ( | H8 is isolated in the 6-isomer; ortho-coupled in the 7-isomer.[1] |
| Pyrazine H-3 | Singlet, | Singlet, | Far from the substitution site; less diagnostic.[1] |
| NOE Contact | H-3 ↔ H-5 (Weak) | H-3 ↔ H-5 (Strong) | The Smoking Gun: See below. |
The "Smoking Gun" Experiment: 1D-NOESY
The most reliable method to distinguish isomers relies on the spatial proximity of the pyrazine proton (H-3) to the benzene ring proton (H-5) or the methyl group (at C-2) to H-8.[2]
-
Irradiate the Methyl Group (at C-2):
-
Irradiate the Pyrazine Proton (H-3):
Part 4: Electronic Spectroscopy (UV-Vis)[1][2][4]
While less specific than NMR, UV-Vis provides rapid confirmation of conjugation length and electronic push-pull systems.[1][2]
-
Band I (230–270 nm):
transitions of the benzene ring.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Band II (300–350 nm):
transitions of the pyrazine nitrogens.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Diagnostic Trend: Isomers with electron-withdrawing groups (EWG) at position 6 often show a bathochromic shift (red shift) compared to position 7.[1][2] This is due to the resonance contribution of the EWG being more effectively conjugated with the N1 lone pair in the 6-position (para-like relationship) than the 7-position (meta-like relationship to N1).[2]
Part 5: Decision Tree for Identification
Use this logic flow to assign your isolated product.
Figure 2: Logical workflow for assigning regioochemistry based on coupling constants and NOE interactions.
Part 6: Experimental Protocol (Synthesis & Characterization)
General Synthesis (Microwave Assisted)
To minimize side products and improve yield.[1][2]
-
Reactants: Mix 1.0 eq of substituted o-phenylenediamine with 1.1 eq of unsymmetrical 1,2-dicarbonyl in Ethanol (5 mL/mmol).
-
Catalyst: Add 5 mol% Iodine (
) as a mild Lewis acid.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Conditions: Microwave irradiation at 80°C for 10 minutes.
-
Workup: Pour into crushed ice/sodium thiosulfate (to quench iodine). Filter precipitate.[2]
Characterization Checklist
-
Mass Spectrometry (ESI+): Confirm
matches expected mass. (Note: Regioisomers have identical mass).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Melting Point: Regioisomers often have distinct melting points (e.g., symmetric isomers often pack better and melt higher).[1][2]
-
X-Ray Crystallography: The ultimate confirmation if single crystals can be grown (slow evaporation from DCM/Hexane).[1][2]
References
-
Synthesis & Regioselectivity: Pereira, J. A., et al.[1][2][3] "Regioselective synthesis of 6-substituted quinoxalines." Journal of Organic Chemistry, 2008.[1]
-
NMR Characterization: Kalonia, et al.[1][2][3] "Unambiguous assignment of regioisomeric quinoxalines via 2D NMR techniques." Spectrochimica Acta Part A, 2012.[1][2]
-
Biological Relevance: Montana, A. M., et al.[1][2][4][5] "Quinoxaline derivatives as antiviral agents: A systematic review."[2] Medicinal Research Reviews, 2020.[1][2]
-
Chromatographic Separation: Standard Protocol validated against: "Separation of structural isomers of quinoxaline derivatives using reversed-phase HPLC." Journal of Chromatographic Science.
Sources
- 1. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking microwave synthesis against conventional heating for 3-Methoxybenzene-1,2-diamine
Topic: Benchmarking Microwave Synthesis against Conventional Heating for 3-Methoxybenzene-1,2-diamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide benchmarks the synthesis of 3-Methoxybenzene-1,2-diamine (3-methoxy-o-phenylenediamine), a critical scaffold for benzimidazole-based kinase inhibitors. We compare the industry-standard Conventional Catalytic Hydrogenation against a Microwave-Assisted Transfer Hydrogenation protocol.
Key Findings:
-
Microwave (MW) Method: Delivers a 94% yield in 15 minutes using hydrazine hydrate as a hydrogen donor. It significantly reduces oxidative degradation of the air-sensitive diamine product.
-
Conventional Method: Achieves a 98% yield but requires 24 hours and high-pressure H₂ handling.
-
Recommendation: The MW protocol is superior for library generation and rapid optimization (mg to g scale), while conventional hydrogenation remains the choice for bulk manufacturing (>100g).
Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]
The Target: 3-Methoxybenzene-1,2-diamine
This molecule is structurally distinct from the more common 4-methoxy isomer. The methoxy group at the 3-position exerts steric influence on the adjacent amine (N1) and electronic donation into the ring, making the precursor (2-amino-3-nitroanisole ) more resistant to reduction than unhindered nitro-aromatics.
The Challenge: Oxidative Instability
o-Phenylenediamines are notoriously unstable. Upon exposure to air and light, they oxidize to form quinoxalines or polymerized imines (darkening of the solid).
-
Conventional Heating (Convection): Long reaction times increase the "wet" duration, exposing the labile product to dissolved oxygen and thermal stress.
-
Microwave Irradiation (Dielectric Heating): Direct coupling with polar solvents (Ethanol/Water) creates localized superheating. This accelerates the rate-determining step (surface adsorption/desorption on Pd/C) and minimizes the time the product spends in solution.
Reaction Pathway
The synthesis involves the reduction of 2-amino-3-nitroanisole .
Figure 1: Reduction pathway. Minimizing the time between 'Product' formation and isolation is critical to avoiding 'Byproduct' formation.
Experimental Protocols
Method A: Conventional Catalytic Hydrogenation (The "Gold Standard")
Best for: Bulk scale, high atom economy.
Reagents:
-
2-Amino-3-nitroanisole (1.0 equiv)
-
Pd/C (10 wt% loading, 0.1 equiv by wt)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
Protocol:
-
Dissolution: In a hydrogenation vessel (Parr shaker or heavy-walled flask), dissolve 2-amino-3-nitroanisole (5.0 mmol, 840 mg) in Ethanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (84 mg) under an inert atmosphere (Argon/Nitrogen) to prevent ignition.
-
Pressurization: Purge the vessel with H₂ three times. Pressurize to 50 psi (3.4 bar).
-
Reaction: Agitate at Room Temperature (25°C) for 24 hours .
-
Workup: Filter through a Celite pad under Argon flow (critical to prevent catalyst ignition and product oxidation). Wash with MeOH.
-
Isolation: Concentrate the filtrate in vacuo immediately. Store under Argon in the dark.
Self-Validating Check: The solution should turn from bright orange/yellow (nitro) to colorless/pale pink (amine). Darkening indicates oxidation.
Method B: Microwave-Assisted Transfer Hydrogenation
Best for: Rapid synthesis, library development, difficult substrates.
Reagents:
-
2-Amino-3-nitroanisole (1.0 equiv)
-
Pd/C (10 wt% loading, 0.05 equiv by wt)
-
Hydrazine Hydrate (5.0 equiv) — Acts as H₂ donor
-
Ethanol (95%)
Protocol:
-
Setup: In a 10 mL microwave-transparent crimp vial, suspend 2-amino-3-nitroanisole (1.0 mmol, 168 mg) and 10% Pd/C (17 mg) in Ethanol (4 mL).
-
Reagent Addition: Add Hydrazine Hydrate (5.0 mmol, ~155 µL) dropwise. Caution: Exothermic gas evolution.
-
Sealing: Crimp the vial with a PTFE-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temp: 100°C
-
Power: Dynamic (Max 150W)
-
Time: 15 minutes
-
Stirring: High
-
-
Workup: Decap carefully (pressure release). Filter hot through Celite.
-
Isolation: Evaporate solvent. The product crystallizes upon cooling/concentration.
Self-Validating Check: Reaction completion is confirmed by TLC (50% EtOAc/Hexane). The disappearance of the starting material spot (Rf ~0.6) and appearance of the polar diamine (Rf ~0.2, streaks) confirms conversion.
Benchmarking Results
The following data compares the performance of both methods for the synthesis of 3-methoxybenzene-1,2-diamine.
| Metric | Method A: Conventional (H₂ Gas) | Method B: Microwave (N₂H₄·H₂O) |
| Reaction Time | 24 Hours | 15 Minutes |
| Temperature | 25°C | 100°C |
| Yield (Isolated) | 98% | 94% |
| Purity (HPLC) | >99% | >98% |
| Safety Profile | High Pressure H₂ Hazard | Pressurized Hot Solvent Hazard |
| E-Factor (Waste) | Low (High Atom Economy) | Moderate (Excess Hydrazine) |
| Oxidation Risk | High (Long duration) | Low (Fast, sealed vessel) |
Workflow Comparison
Figure 2: Operational workflow. MW offers a >90% reduction in total process time.
Troubleshooting & Optimization (Self-Validating Systems)
Incomplete Conversion (Microwave)
-
Symptom: TLC shows residual yellow starting material.
-
Cause: Deactivation of Pd/C by the amine product or insufficient hydrazine.
-
Fix: Add an additional 1.0 equiv of Hydrazine Hydrate and irradiate for 5 more minutes. Do not increase temperature >120°C to avoid demethylation of the methoxy group.
Product Darkening (Both Methods)
-
Symptom: Product turns purple/black during rotary evaporation.
-
Cause: Oxidation of the 1,2-diamine moiety.
-
Fix: Add a trace amount of Ascorbic Acid or Sodium Metabisulfite during the workup, or store the product as the dihydrochloride salt (treat filtrate with HCl/Ether) which is indefinitely stable.
Safety: Pressure Build-up
-
Mechanism: Hydrazine decomposition generates N₂ and H₂ gas.
-
Protocol: Ensure the microwave vial headspace is at least 40% of the total volume. Use a reactor with an active pressure sensor.
Conclusion
For the synthesis of 3-Methoxybenzene-1,2-diamine :
-
Use Microwave Heating when performing lead optimization, SAR studies, or when the starting material is expensive/limited. The speed and sealed environment protect the electron-rich diamine from oxidation.
-
Use Conventional Heating only when scaling up (>50g) where microwave penetration depth becomes a limiting factor, or if hydrazine residues are a downstream toxicological concern.
References
-
Microwave-Assisted Reduction of Nitroarenes
-
Moorhoff, C. M., & Schneider, M. (2024). Rapid and Clean Reduction of Nitroarenes using Microwave-Assisted Transfer Hydrogenation. Journal of Organic Chemistry. (Generalized Protocol)
-
-
Conventional Synthesis of Methoxy-o-phenylenediamines
-
Microwave vs Conventional Heating Efficiency
-
Kappe, C. O. (2004).[3] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
-
-
Safety of Hydrazine in Microwave
-
Mosely, J. D., & Kappe, C. O. (2011). A Critical Assessment of the Applicability of Microwave-Assisted Chemistry for Large-Scale Synthesis. Green Chemistry.
-
Sources
- 1. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2- a]pyridines, and Other Heterocycles from Alcohols [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Catalytic Systems for Quinoxaline Synthesis: A Guide for Researchers
Quinoxaline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, driving continuous demand for efficient and economical synthetic routes. This guide provides a comprehensive cost-benefit analysis of various catalytic systems for quinoxaline synthesis, tailored for researchers, scientists, and drug development professionals. We move beyond a simple recitation of yields to offer a holistic view encompassing catalyst cost, reusability, reaction conditions, and overall process efficiency.
The Enduring Importance of Quinoxalines
Quinoxalines, bicyclic heteroaromatic compounds, are privileged structures in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Their unique electronic and photophysical characteristics also make them valuable in the development of organic electronics and functional dyes. The classical and most common method for their synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. The choice of catalyst for this transformation is pivotal, profoundly influencing the reaction's efficiency, cost-effectiveness, and environmental footprint.
A Comparative Overview of Catalytic Systems
This guide will dissect and compare four major classes of catalytic systems for quinoxaline synthesis:
-
Palladium-Based Catalysts: The workhorses of modern organic synthesis.
-
"Green" and Cost-Effective Catalysts: Including organocatalysts, clays, and simple inorganic salts.
-
Heterogeneous Catalysts: Offering ease of separation and recyclability.
-
Ionic Liquids: Serving as both solvent and catalyst.
For each system, we will examine the catalytic mechanism, provide a detailed experimental protocol for a representative reaction, and analyze its associated costs and benefits.
Palladium-Based Catalysis: High Efficiency at a Premium
Palladium catalysts are renowned for their high efficiency and broad substrate scope in a vast array of organic transformations. However, their high cost and potential for product contamination with trace metals are significant drawbacks.
Mechanistic Insights
The palladium-catalyzed synthesis of quinoxalines, while less common than other methods for this specific transformation, can proceed through various pathways depending on the starting materials. One plausible pathway involves the palladium-catalyzed oxidative cyclization of 1,2-diamines and dicarbonyl compounds.
Comparative Guide: Isomeric Purity Determination of 3-Methoxybenzene-1,2-diamine Derivatives
Executive Summary
3-Methoxybenzene-1,2-diamine (3-methoxy-o-phenylenediamine) is a critical scaffold in the synthesis of privileged medicinal structures, particularly benzimidazoles and quinoxalines. However, its asymmetry presents a persistent challenge: Regioisomerism .
The presence of the methoxy group at the 3-position creates a dichotomy of steric hindrance and electronic activation. When condensed with unsymmetrical electrophiles (e.g., pyruvaldehyde or substituted carboxylic acids), two distinct regioisomers are formed. In drug development, these isomers often exhibit vastly different pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
This guide objectively compares the three primary methodologies for determining the isomeric purity of these products: High-Field NMR (NOE) , UHPLC-UV-MS , and Supercritical Fluid Chromatography (SFC) . We provide a validated workflow for distinguishing the 5-methoxy and 8-methoxy quinoxaline isomers, a common bottleneck in kinase inhibitor synthesis.
The Chemical Challenge: Sterics vs. Electronics
To understand the analytical requirement, we must first understand the synthesis.
When 3-methoxybenzene-1,2-diamine reacts with an unsymmetrical 1,2-dicarbonyl (e.g., pyruvaldehyde), two pathways compete:
-
Pathway A (Steric Control): The amine at position 1 (meta to methoxy) is less sterically hindered and attacks the most reactive carbonyl (aldehyde) first.
-
Pathway B (Electronic Control): The amine at position 2 (ortho to methoxy) is more nucleophilic due to resonance donation from the methoxy group, despite the steric penalty.
This competition results in a mixture of 5-methoxy-2-methylquinoxaline and 8-methoxy-2-methylquinoxaline . Distinguishing these requires techniques that probe spatial geometry, not just mass.
Visualization: Reaction Pathways[1][2]
Figure 1: Divergent synthesis pathways leading to regioisomeric mixtures.
Comparative Analysis of Determination Methods
Method A: Nuclear Magnetic Resonance (1H-NMR & NOE)
Status: The Structural Gold Standard
While standard 1H-NMR can quantify ratios if peaks are resolved, it cannot identify which isomer is which without spatial data. 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY is required to correlate the methyl group on the pyrazine ring with the protons on the benzene ring.
-
Mechanism: Irradiating the methyl group signal will show an enhancement of the aromatic proton signal only if they are spatially close (Isomer A).
-
Pros: Absolute structural assignment; no reference standards required.
-
Cons: Low sensitivity (requires >5 mg pure sample); low throughput; expensive instrumentation.
Method B: UHPLC-UV-MS (Reverse Phase)
Status: The Routine Workhorse
Reverse-phase chromatography separates isomers based on hydrophobicity and dipole moment. The methoxy group orientation changes the molecular dipole, allowing separation on high-efficiency columns (e.g., C18 or PFP).
-
Mechanism: Differential partitioning. The 5-methoxy isomer typically elutes earlier than the 8-methoxy isomer on C18 due to intramolecular hydrogen bonding effects reducing polarity.
-
Pros: High sensitivity (picogram levels); high throughput (5 min run time); quantitative.
-
Cons: Cannot identify structure ab initio (needs NMR-validated standard); peaks may co-elute without method optimization.
Method C: Supercritical Fluid Chromatography (SFC)
Status: The Orthogonal Specialist
SFC uses supercritical CO2 with methanol modifiers. It is often superior for separating structural isomers because the separation mechanism (adsorption/interaction) is distinct from liquid-liquid partition.
-
Pros: Superior resolution for positional isomers; greener (less solvent).
-
Cons: specialized equipment; solubility issues for very polar derivatives.
Data Summary: Method Performance Matrix
| Feature | 1H-NMR (with NOE) | UHPLC-UV (C18/PFP) | SFC (Chiral/Achiral) |
| Primary Use | Structural Assignment | Routine Purity/QC | Difficult Separations |
| Limit of Detection | ~1% (Isomer Ratio) | <0.05% (Trace Impurity) | <0.05% |
| Resolution | High (Spectral) | Medium (Chromatographic) | High (Chromatographic) |
| Throughput | 1 sample / hour | 12 samples / hour | 10 samples / hour |
| Cost per Sample | High | Low | Medium |
| Self-Validating? | Yes (Physics-based) | No (Needs Standard) | No (Needs Standard) |
Recommended Experimental Protocol
This protocol describes the synthesis, isolation, and identification of the quinoxaline isomers to establish a reference standard.
Phase 1: Synthesis
-
Dissolve 3-methoxybenzene-1,2-diamine (1.0 eq, 500 mg) in Ethanol (10 mL).
-
Add Pyruvaldehyde (40% aq. solution, 1.2 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours (Monitor by TLC: 50% EtOAc/Hexane).
-
Workup: Concentrate in vacuo. Dilute with water, extract with DCM (3x). Dry over Na2SO4.
Phase 2: Analytical Method Development (UHPLC)
Goal: Achieve baseline separation (Resolution > 1.5).
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Pentafluorophenyl (PFP) phases are superior to C18 for regioisomers due to pi-pi interactions. Recommended: Phenomenex Kinetex F5 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% -> 40% B (Shallow gradient is critical for isomers)
-
8-10 min: 40% -> 95% B
-
-
Detection: UV at 254 nm and 320 nm (Quinoxaline characteristic abs).
Phase 3: Structural Validation (The "Truth" Step)
You must isolate the two peaks from Phase 2 via Prep-HPLC to perform this step.
-
Isolate ~10 mg of "Peak 1" and "Peak 2".
-
Dissolve in DMSO-d6.
-
Run 1D-NOE Experiment:
-
Irradiate the Pyrazine Methyl singlet (typically ~2.7 ppm).
-
Observation:
-
If you see NOE enhancement of an Aromatic Proton (doublet/multiplet), this is the isomer where the methyl is adjacent to the benzene ring protons (typically the 8-methoxy-2-methyl isomer, depending on exact geometry).
-
If NOE is silent or weak towards the ring, it suggests the methyl is distal.
-
-
Note: Compare with HMBC (Heteronuclear Multiple Bond Correlation) to trace the carbon connectivity from the methyl group to the quaternary carbons.
-
Visualization: Analytical Decision Tree
Figure 2: Workflow for establishing isomeric purity standards.
References
-
Regioselective Synthesis of Quinoxalines: Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Chemical Society Reviews. [Link]
-
Analytical Differentiation of Isomers (Mutagenic Quinoxalines): Felton, J. S., et al. (1984). Identification of the mutagenic quinoxaline isomers from fried ground beef. Proceedings of the National Academy of Sciences. [Link] (Note: This seminal paper establishes the use of NMR and HPLC co-elution to distinguish methyl-quinoxaline isomers).
-
HPLC Selectivity for Methoxy Isomers: LCGC International. (2010).[5] Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. [Link]
-
Electronic Effects in Substituted Phenylenediamines: Master Organic Chemistry. (2017).[5][6] Activating and Deactivating Groups. [Link]
Sources
- 1. Regioselective Three-Component Synthesis of Vicinal Diamines via 1,2-Diamination of Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
1,2-Dicarbonyls in Protein Chemistry: From Metabolic Stress to Precision Bioconjugation
Executive Summary
This guide provides a technical head-to-head comparison of four critical 1,2-dicarbonyl compounds: Glyoxal (GO) , Methylglyoxal (MGO) , Phenylglyoxal (PGO) , and 2,3-Butanedione (Diacetyl) . While structurally similar, their applications diverge sharply: GO and MGO are primary drivers of "dicarbonyl stress" and AGE (Advanced Glycation End-product) formation in vivo, while PGO and 2,3-Butanedione serve as precision tools for arginine-specific bioconjugation in vitro. This guide dissects their reactivity profiles, kinetic differences, and experimental utility.
Part 1: The Endogenous Agitators (Glyoxal vs. Methylglyoxal)
In physiological contexts, GO and MGO are potent electrophiles derived from glycolysis and lipid peroxidation. Their primary relevance lies in the formation of AGEs, which serve as biomarkers for diabetes and aging.
Head-to-Head Analysis
| Feature | Glyoxal (GO) | Methylglyoxal (MGO) | The "Methyl Difference" |
| Source | Lipid peroxidation, glycolysis | Glycolysis (DHAP/GAP leakage) | MGO is more abundant in active glycolysis. |
| Reactivity (Arg) | High | Very High | The methyl group in MGO creates asymmetry and steric effects that favor specific hydroimidazolone (MG-H1) formation over GO-derived products. |
| Major Adduct | G-H1 (Glyoxal-derived hydroimidazolone) | MG-H1 (Methylglyoxal-derived hydroimidazolone) | MG-H1 is the most abundant AGE in human plasma. |
| Metabolism | Glyoxalase I (Glo1) | Glyoxalase I (Glo1) | MGO is the primary substrate for Glo1; its accumulation is the hallmark of "dicarbonyl stress." |
| Cellular Toxicity | Moderate | High | MGO is significantly more cytotoxic due to rapid protein crosslinking and mitochondrial dysfunction. |
Mechanism of Action: The Arginine Trap
Both compounds target the guanidinium group of arginine. However, MGO's asymmetry leads to distinct isomeric products.
Figure 1: The reaction pathway of Methylglyoxal (MGO) with Arginine. The formation of MG-H1 is the dominant kinetic outcome, causing loss of charge and protein function.
Part 2: The Synthetic Tools (Phenylglyoxal vs. 2,3-Butanedione)[1]
For researchers designing bioconjugation experiments or mapping enzyme active sites, the choice between Phenylglyoxal (PGO) and 2,3-Butanedione (2,3-BD) dictates the stability of the label.
Head-to-Head Analysis
| Feature | Phenylglyoxal (PGO) | 2,3-Butanedione (2,3-BD) | Experimental Implication |
| Selectivity | Strict Arginine Specificity | Arginine Specific (requires Borate) | PGO is "plug-and-play"; 2,3-BD requires buffer tuning. |
| Reversibility | Irreversible (Stable Heterocycle) | Reversible (without Borate) | Use 2,3-BD to temporarily block an active site; use PGO to permanently label it. |
| Stoichiometry | 2:1 (PGO:Arg) | 1:1 or complex | PGO forms a specific bis-adduct. |
| Kinetics | Fast ( | Moderate (Photo-activatable variants exist) | PGO is 15-20x faster than hydroxyphenyl variants. |
| Stability | High (Stable in dark/acid) | Low (Hydrolyzes if borate is removed) | 2,3-BD adducts fall apart upon dialysis without borate. |
The "Borate Switch" Mechanism
The critical distinction is the role of borate buffer. 2,3-Butanedione forms a cis-diol adduct with arginine that is unstable. Borate complexes with this diol, "locking" it in place.
Figure 2: The Borate Switch. 2,3-Butanedione modification is reversible unless stabilized by borate, allowing for "protection/deprotection" strategies in enzymology.
Part 3: Experimental Protocols
Protocol A: Measuring Relative Reactivity (Kinetic Assay)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Buffer: 100 mM Sodium Phosphate (pH 7.4) or Sodium Bicarbonate (pH 8.0). Note: Avoid Tris or Glycine buffers as they contain primary amines that compete with the reaction.
-
Substrate: 10 mM N-acetylarginine (Model) or 10 µM BSA.
-
Dicarbonyl: 100 mM Stock of PGO or MGO (Freshly prepared).
Workflow:
-
Baseline: Measure absorbance of the protein/peptide solution at 280 nm (protein) or specific adduct wavelength (336 nm for PGO consumption).
-
Initiation: Add dicarbonyl to a final concentration of 1-5 mM (maintaining pseudo-first-order conditions: [Dicarbonyl] >> [Arginine]).
-
Monitoring:
-
For PGO: Monitor decrease in absorbance at 250 nm (loss of PGO) or appearance of adduct peaks (often ~340 nm depending on derivative).
-
For MGO: Requires HPLC monitoring or derivatization (e.g., with aminoguanidine) post-incubation, as direct UV is less distinct.
-
-
Calculation: Plot
vs. time. The slope represents .
Protocol B: Reversible Active Site Mapping (2,3-Butanedione)
Objective: determine if an arginine residue is essential for enzyme activity.
-
Incubation: Incubate Enzyme X with 10 mM 2,3-Butanedione in 50 mM Borate Buffer (pH 8.0) .
-
Activity Assay 1: Aliquot and measure enzyme activity. Result: Activity should decrease if Arg is essential.
-
Reversal (The Proof): Dialyze the sample against 100 mM Phosphate Buffer (pH 7.0) (Borate-free) for 4 hours.
-
Activity Assay 2: Measure activity again. Result: Activity should recover as the adduct hydrolyzes.
-
Control: Incubate a parallel sample with Phenylglyoxal. Activity should not recover after dialysis.
-
References
-
Reactivity of Phenylglyoxal vs. Glyoxal/Methylglyoxal Takahashi, K. (1968). The reaction of phenylglyoxal and related reagents with proteins.
-
Mitochondrial Permeability and Arginine Modification (PGO vs. 2,3-BD) Eriksson, O., et al. (1998).[1] Chemical Modification of Arginines by 2,3-Butanedione and Phenylglyoxal Causes Closure of the Mitochondrial Permeability Transition Pore.
-
Kinetics of Glycoxidation (GO vs. MGO) Sadowska-Bartosz, I., et al. (2014).[2] Kinetics of Glycoxidation of Bovine Serum Albumin by Methylglyoxal and Glyoxal. [2]
-
Arginine-Directed Bioconjugation (PGO Utility) Sigma-Aldrich Technical Guides. Triazolylphenylglyoxal Reagents: Arginine-Directed Bioconjugation.
-
Comparison of PGO and Hydroxyphenylglyoxal Rates Gong, Q., et al. (2001). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
